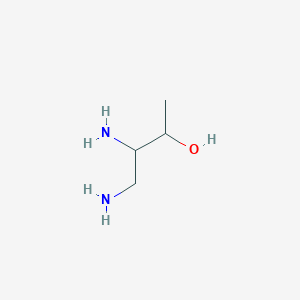

3,4-Diaminobutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H12N2O |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

3,4-diaminobutan-2-ol |

InChI |

InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

HHZAHYUACNWGAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CN)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Diaminobutan 2 Ol and Functionalized Derivatives

Biogenic Pathways and Isolation

Currently, there is limited information available in the public domain regarding the natural occurrence and specific biogenic pathways leading to 3,4-Diaminobutan-2-ol. While bacteria and other microorganisms are known to produce a wide array of amino acids and amino alcohols, the specific biosynthetic route for this compound has not been elucidated. nih.govscialert.net The isolation of amino alcohols from natural sources, such as microbial fermentation broths, typically involves complex chromatographic techniques to separate the target compound from a mixture of structurally related metabolites. google.com General microbial metabolism of amino alcohols often involves their utilization as nitrogen sources, where they are converted into intermediates for lipid synthesis or other essential cellular components. nih.gov Further research into microbial metabolomics may yet uncover natural sources or biosynthetic pathways for this compound.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral amines and amino alcohols. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are powerful tools for asymmetric synthesis. nih.govfrontiersin.org

The synthesis of chiral aminobutanols has been successfully achieved using these biocatalysts. Specifically, (R)-selective transaminases have been engineered to catalyze the asymmetric synthesis of (R)-3-aminobutanol from the precursor 4-hydroxy-2-butanone with high efficiency. nih.govdntb.gov.uaresearchgate.net Similarly, research has been conducted on the synthesis of 3-aminobutan-2-ol from acetoin using Class III aminotransferases from thermophilic organisms like Thermotoga maritima and Geobacillus stearothermophilus. kent.ac.uk

Recent studies have demonstrated the effectiveness of native amine dehydrogenases for the biocatalytic reductive amination of hydroxylated ketones. frontiersin.org For instance, wild-type AmDHs have been shown to be efficient for the synthesis of (3S)-3-aminobutan-2-ol, achieving moderate to high conversions and excellent enantioselectivity (up to 99.4% ee). frontiersin.org These enzymatic approaches represent a promising avenue for the stereoselective production of this compound from suitable keto-precursors.

| Enzyme Type | Precursor | Product | Key Findings | Reference |

|---|---|---|---|---|

| (R)-selective Transaminase (engineered) | 4-hydroxy-2-butanone | (R)-3-aminobutanol | Systematic modification improved catalytic efficiency by 7.95-fold and enhanced thermostability. | nih.gov |

| Amine Dehydrogenase (wild-type) | 3-hydroxy-2-butanone (Acetoin) | (3S)-3-aminobutan-2-ol | Achieved 64.3%–73.3% conversion with high enantioselectivity (99.4% ee). | frontiersin.org |

| Class III Aminotransferase | Acetoin | 3-aminobutan-2-ol | Demonstrated activity with enzymes from thermophilic organisms. | kent.ac.uk |

Chemo-Synthetic Routes

Traditional chemical synthesis provides a diverse toolkit for the construction of this compound and its derivatives. These methods include reductive amination, nucleophilic substitution, hydrogenation of nitriles, and epoxide ring-opening reactions.

Reductive Amination Strategies

Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This reaction can be performed in a one-pot fashion using various reducing agents. masterorganicchemistry.com The synthesis of this compound can be envisioned through a stepwise reductive amination process. For example, starting from a precursor like 3-amino-4-hydroxybutan-2-one, the ketone functionality could be converted to the second amine group. Alternatively, a double reductive amination of a suitable diketone could be employed. The synthesis of related structures, such as (S)-3,4-diaminobutanenitriles, has utilized reductive amination to introduce the second amino group onto an amino aldehyde precursor. nih.gov

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are valued for their selectivity in reducing the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comchemistrysteps.com

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines/iminium ions over carbonyls; effective under weakly acidic conditions. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Milder, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones | "Green" method, often used in industrial processes; can be performed as a one-pot reaction. | wikipedia.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for introducing amino groups into a carbon skeleton. To synthesize this compound, a precursor with suitable leaving groups, such as a dihalo- or disulfonate-butan-2-ol, could be treated with ammonia (B1221849) or a protected amine source. A more controlled approach involves the sequential substitution of leaving groups. For instance, the synthesis of vicinal diamines has been achieved from amino alcohol precursors. researchgate.net In this method, the hydroxyl group is converted into a good leaving group, which then facilitates an intramolecular cyclization to form a transient aziridinium ion. Subsequent ring-opening of this intermediate by an external amine nucleophile proceeds with high regioselectivity to yield the desired 1,2-diamine. researchgate.net This strategy could be adapted starting from 3-amino-4-halobutan-2-ol or a related activated alcohol.

Catalytic Hydrogenation of Nitrile Precursors

The reduction of nitriles is a direct and efficient route to primary amines. Catalytic hydrogenation is often the most economical method for this transformation. mdpi.com The synthesis of this compound can be achieved by the hydrogenation of a corresponding aminohydroxy- or diaminobutanenitrile precursor. For example, a synthetic route starting from natural asparagine has been developed to produce protected (S)-3,4-diaminobutanenitriles. nih.gov Subsequent reduction of the nitrile functionality in such a molecule, typically using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, would yield the target diaminobutane structure. Care must be taken to select reaction conditions that avoid the formation of secondary and tertiary amine byproducts. mdpi.com

Ring-Opening Reactions of Epoxide Intermediates

The ring-opening of epoxides with amine nucleophiles is one of the most straightforward and atom-economical methods for preparing β-amino alcohols. mdpi.comrroij.comgrowingscience.com This reaction is driven by the relief of ring strain in the three-membered epoxide ring. mdpi.com For the synthesis of this compound, a suitable epoxybutane precursor bearing an amino group or a precursor to an amino group (e.g., an azide) can be used. The epoxide ring is then opened by an amine nucleophile, such as ammonia or a protected amine.

The regioselectivity of the ring-opening is a key consideration. Under neutral or basic conditions (strong nucleophile), the amine typically attacks the less sterically hindered carbon of the epoxide. mdpi.com Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge. mdpi.com Various catalysts, including Lewis acids and heterogeneous catalysts like sulfated tin oxide, have been employed to facilitate this reaction under mild conditions. rroij.comgrowingscience.com This method provides a highly versatile entry point to a wide range of functionalized amino alcohols. rsc.orgorganic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of this compound, a compound characterized by multiple stereocenters, necessitates precise control over its three-dimensional architecture. Stereoselective synthesis and chiral resolution are fundamental to isolating specific stereoisomers, which is often crucial for their intended applications in areas such as asymmetric catalysis and medicinal chemistry. Advanced methodologies focus on the direct formation of desired stereoisomers with high purity, minimizing the need for challenging separation processes.

Asymmetric Synthesis of Chiral Diamino Alcohol Scaffolds

Asymmetric synthesis aims to create specific enantiomers or diastereomers directly from prochiral starting materials. This is frequently accomplished using chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction, favoring the formation of one stereoisomer over others.

A prominent strategy in the asymmetric synthesis of amines and amino alcohols involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This versatile reagent can be condensed with ketones or aldehydes to form N-sulfinyl imines. Subsequent nucleophilic addition to these imines proceeds with high stereoselectivity, controlled by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine. The auxiliary can be easily removed under mild acidic conditions, yielding the chiral amine. yale.edu This methodology is highly valued in both academic and industrial settings for its reliability and scalability in producing a wide array of chiral amines. yale.edu

Another powerful technique for constructing vicinal amino alcohol motifs is the stereoselective aminohydroxylation of allylic carbamates. This process, often carried out with reagents like potassium osmate, allows for the introduction of both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner. beilstein-journals.org This method has been successfully applied to the synthesis of various 2-amino-1,3-diol derivatives, which share a structural relationship with this compound. beilstein-journals.org

Furthermore, chiral diamino scaffolds can be accessed through domino reactions using chiral catalysts. For instance, the highly enantioselective synthesis of 3,4-diaminochroman-2-ones has been achieved through a domino reaction catalyzed by chiral guanidine or bisguanidium salts. nih.gov These catalysts have demonstrated the ability to produce complex structures with excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). nih.gov The principles of such catalytic systems are applicable to the construction of the chiral backbone of this compound.

| Methodology | Key Reagent/Catalyst | Reported Enantioselectivity |

| Chiral Auxiliary Addition | tert-Butanesulfinamide | High, method widely used for various chiral amines yale.edu |

| Domino Reaction | Chiral Bisguanidium Salt | Up to 99% ee nih.gov |

| Asymmetric Amination | Homochiral Lithium Amide/Trisyl Azide | 98% ee rsc.org |

| Stereoselective Aminohydroxylation | Potassium Osmate | High stereoselectivity beilstein-journals.org |

Diastereoselective Control in Synthesis

When a molecule contains multiple stereocenters, as in this compound, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity).

One effective strategy for achieving diastereoselective control is through conjugate addition reactions. For example, the conjugate addition of a homochiral lithium amide to a tert-butyl crotonate, followed by an in situ amination, has been shown to produce the corresponding 2-diazo-3-amino esters with a diastereomeric excess (de) greater than 95%. rsc.org Subsequent functional group manipulations, including azide inversion, allow for the synthesis of different diastereomers, such as syn-(2R,3S)-diaminobutanoic acid, with high purity (98% de). rsc.org Such precursors can be chemically reduced to yield the corresponding diaminobutan-2-ol derivatives.

Catalyst control offers a sophisticated approach to selectively forming different diastereomers from the same starting materials. In the synthesis of 3,4-diaminochroman-2-ones, the use of a simple guanidine catalyst predominantly yields the cis-diastereomer with a diastereomeric ratio (dr) of over 99:1. nih.gov Remarkably, by switching the catalyst to a chiral bisguanidium salt, the selectivity is inverted to favor the trans-product with a dr of 98:2. nih.gov This demonstrates the profound influence of the catalyst structure on the transition state geometry, which dictates the diastereomeric outcome.

The stereocontrolled synthesis of complex molecules often relies on sequential reactions where the stereochemistry is built up in a controlled fashion. This principle is exemplified in the synthesis of alkanes containing five adjacent fluorine atoms, where epoxide ring-opening and dehydroxyfluorination reactions proceed with high stereospecificity. nih.gov Similarly, the synthesis of this compound can be approached by a stepwise introduction of functional groups, where the stereochemistry of the existing centers directs the configuration of the newly formed center. The Petasis borono-Mannich reaction, for instance, has been used to achieve high syn-stereoselectivity in the synthesis of vicinal diamines from aziridine aldehyde precursors. nih.gov

| Strategy | Key Reagents/Conditions | Reported Diastereoselectivity |

| Conjugate Addition/Amination | Homochiral Lithium Amide | >95% de rsc.org |

| Catalyst-Controlled Domino Reaction | Guanidine Catalyst | >99:1 dr (cis) nih.gov |

| Catalyst-Controlled Domino Reaction | Bisguanidium Salt Catalyst | 98:2 dr (trans) nih.gov |

| Three-Component Reaction | Petasis Borono-Mannich Reaction | High syn-stereoselectivity nih.gov |

Stereochemical Principles and Chiral Recognition of 3,4 Diaminobutan 2 Ol Systems

Configurational Isomerism and Diastereomeric Relationships

The structure of 3,4-Diaminobutan-2-ol (CH₃-CH(OH)-CH(NH₂)-CH₂(NH₂)) contains two chiral centers at the C2 and C3 positions. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ possible stereoisomers. masterorganicchemistry.comlibretexts.org For this compound, with its two stereocenters, there are four distinct stereoisomers. stackexchange.comdoubtnut.com

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment. masterorganicchemistry.comrsc.org The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. masterorganicchemistry.comlibretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, in both chiral and achiral environments. libretexts.orgrsc.org

The four stereoisomers of this compound are designated by the Cahn-Ingold-Prelog (R/S) notation for each chiral center:

(2R, 3R)-3,4-Diaminobutan-2-ol

(2S, 3S)-3,4-Diaminobutan-2-ol

(2R, 3S)-3,4-Diaminobutan-2-ol

(2S, 3R)-3,4-Diaminobutan-2-ol

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers. stackexchange.com Likewise, the (2R, 3S) and (2S, 3R) isomers form another pair of enantiomers. Any other pairing of these isomers results in a diastereomeric relationship. For instance, (2R, 3R)-3,4-Diaminobutan-2-ol is a diastereomer of both (2R, 3S)-3,4-Diaminobutan-2-ol and (2S, 3R)-3,4-Diaminobutan-2-ol. libretexts.orgstackexchange.com

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|

| (2R, 3R) | (2S, 3S) | Enantiomers |

| (2R, 3S) | (2S, 3R) | Enantiomers |

| (2R, 3R) | (2R, 3S) | Diastereomers |

| (2R, 3R) | (2S, 3R) | Diastereomers |

| (2S, 3S) | (2R, 3S) | Diastereomers |

| (2S, 3S) | (2S, 3R) | Diastereomers |

Chiral Discrimination Mechanisms

Chiral discrimination, or recognition, is the process by which a chiral molecule or environment interacts differently with the enantiomers of another chiral compound. mdpi.com This process is fundamental to separating enantiomers, a procedure known as resolution. nih.govscience.gov The basis for chiral recognition is the formation of transient diastereomeric complexes between a chiral selector and the individual enantiomers. mdpi.com For effective discrimination, a minimum of three points of interaction between the selector and the analyte is generally required, often referred to as the "three-point interaction model". mdpi.com

In the case of this compound, its functional groups—two primary amines and a secondary alcohol—provide multiple sites for non-covalent interactions such as:

Hydrogen Bonding: The -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors.

Electrostatic Interactions: The basic amino groups can be protonated to form ammonium (B1175870) ions (-NH₃⁺), which can engage in strong electrostatic interactions. acs.org

These interactions allow for chiral recognition through several methods. For example, chiral acids can be used to form diastereomeric salts with the amine groups of the this compound enantiomers. acs.org These salts have different solubilities, allowing for their separation by fractional crystallization. Another common method is chromatography using a chiral stationary phase (CSP). nih.govnih.gov The CSP creates a chiral environment where one enantiomer of this compound will have a stronger or more stable interaction, causing it to be retained longer on the column than the other enantiomer. nih.gov

| Discrimination Method | Principle | Key Interactions for Diaminoalcohols | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent (e.g., chiral acid) to form diastereomers with different physical properties (e.g., solubility). | Ionic bonding, Hydrogen bonding | acs.org |

| Chiral Chromatography (LC/GC) | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. | Hydrogen bonding, Dipole-dipole, Steric hindrance, π-π interactions (if applicable) | nih.govnih.gov |

| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) to induce different chemical shifts in the NMR spectra of the two enantiomers. | Formation of transient, solvated diastereomeric complexes with distinct magnetic environments. | rsc.org |

Impact of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of the functional groups in each stereoisomer of this compound directly governs its molecular interactions, particularly in coordination chemistry and catalysis. As a vicinal diamine, it can act as a bidentate ligand, chelating to a metal center through its two nitrogen atoms to form a stable five-membered ring. rsc.org

This principle directly applies to this compound. The relative positioning of the methyl and hydroxyl groups in its different diastereomers (syn vs. anti) will influence the stability and preferred conformation of the chelate ring. This, in turn, affects the catalytic activity and enantioselectivity when these metal complexes are used as catalysts. rsc.org Research on analogous chiral vicinal diamines derived from mefloquine (B1676156) has shown that the erythro diastereomer can be a highly effective catalyst in asymmetric reactions, while the threo isomer is less selective. acs.org The specific spatial orientation of the interacting groups in the erythro isomer allows for a more effective transfer of chirality during the catalytic process. acs.org

| Ligand Stereoisomer | Preferred Chelate Conformation | Resulting Complex Stereochemistry | Reference |

|---|---|---|---|

| (R,R)-trans-1,2-Cyclohexanediamine | λ (lambda) | Can form Δ-λλλ and Λ-λλλ complexes | rsc.org |

| (S,S)-trans-1,2-Cyclohexanediamine | δ (delta) | Can form Λ-δδδ and Δ-δδδ complexes | rsc.org |

| meso-(R,S)-1,2-Cyclohexanediamine | Can adopt both λ and δ | Leads to fac/mer isomers in tris(chelate) complexes | rsc.org |

Coordination Chemistry of 3,4 Diaminobutan 2 Ol and Its Analogs As Ligands

Ligand Design Principles and Chelation Modes

3,4-Diaminobutan-2-ol is a chiral amino alcohol that serves as a versatile ligand in coordination chemistry. Its structure, featuring two amine groups and one hydroxyl group on a four-carbon backbone, allows for various chelation modes. The presence of multiple donor atoms (nitrogen and oxygen) enables it to act as a polydentate ligand, forming stable chelate rings with metal ions. The most stable of these are typically five- or six-membered rings. researchgate.net

The design of ligands like this compound is guided by the principle of creating specific coordination environments around a metal center. caltech.edu The arrangement of its donor groups—a vicinal diamine and an amino alcohol moiety—allows for flexible coordination. It can coordinate as a bidentate ligand through the two nitrogen atoms of the diamine groups, or as a tridentate ligand involving the nitrogen and oxygen atoms. This flexibility allows for the formation of both monometallic and bimetallic complexes. researchgate.net The stereochemistry of the chiral centers in this compound also plays a crucial role in the geometry and properties of the resulting metal complexes.

The chelation modes of this compound and its analogs are diverse. In many cases, they form stable five-membered chelate rings with metal ions through the two adjacent nitrogen atoms. The hydroxyl group can also participate in coordination, leading to the formation of a second chelate ring. The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Synthesis and Characterization of Metal Complexes

Copper(II) Complexes

Copper(II) complexes of this compound and its analogs have been synthesized and characterized. For instance, a dinuclear copper(II) complex with a Schiff-base ligand derived from the condensation of two moles of salicylaldehyde (B1680747) and one mole of 1,4-diaminobutan-2-ol has been reported. acs.org The synthesis typically involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, with the ligand in a suitable solvent like dimethylformamide (DMF). rsc.org

Table 1: Selected Copper(II) Complexes and their Characterization Data

| Complex | Ligand | Key Characterization Technique | Observed Properties | Reference |

|---|---|---|---|---|

| [LCu₂(prz)] | Schiff base of salicylaldehyde and 1,4-diaminobutan-2-ol | X-ray Crystallography, Magnetic Susceptibility | Pyrazolate-bridged binuclear structure, Antiferromagnetic coupling (2J = -545.6 cm⁻¹) | acs.org |

| Cu₂(bpdbo) | N,N'-bis(2-pyridylmethyl)-1,4-diaminobutan-2-ol | ESI-MS, Elemental Analysis | Formation of a dinuclear complex | rsc.org |

Palladium(II) and Nickel(II) Complexes

Complexes of this compound analogs with palladium(II) and nickel(II) have also been synthesized and studied. These complexes are often prepared by reacting the ligand with a suitable metal salt, such as bis(triphenylphosphine)palladium(II) chloride or the corresponding nickel(II) salt, in a solvent like THF. mdpi.com Dinuclear nickel(II) and palladium(II) complexes with Schiff-base ligands derived from salicylaldehyde and 2-amino-1-alcohols have been investigated for their catalytic activity. hhu.de

The characterization of these complexes involves techniques like ¹H and ¹³C NMR spectroscopy, FT-IR, and single-crystal X-ray diffraction. mdpi.comrsc.org For nickel(II) complexes, the geometry can vary, with both square planar and octahedral configurations being observed. researchgate.netmdpi.com Palladium(II) complexes commonly adopt a square planar geometry. nih.gov The coordination environment in these complexes often involves the nitrogen and oxygen donor atoms of the ligand. nih.gov

Table 2: Selected Palladium(II) and Nickel(II) Complexes

| Complex Type | Ligand Type | Metal Ion | Typical Geometry | Reference |

|---|---|---|---|---|

| Dinuclear Schiff Base | Derived from salicylaldehyde and 2-amino-1-alcohols | Ni(II), Pd(II) | - | hhu.de |

| Metallacarboranes | Dicarbollide ligands with pendant pyridine (B92270) group | Ni(II), Pd(II) | η⁵:κ¹(N)-coordination | mdpi.com |

| Sulfosalan Complexes | N,N'-bis(2-hydroxy-5-sulfonatobenzyl)-1,4-diaminobutane | Ni(II), Pd(II) | (O⁻,N,N,O⁻) chelation | nih.gov |

Complexes with Other Transition Metal Ions

Beyond copper, palladium, and nickel, this compound and its analogs form complexes with a range of other transition metals, including cobalt(II), zinc(II), and rare earth metals like lanthanum(III). researchgate.netorientjchem.orgroyalliteglobal.comresearchgate.net The synthesis of these complexes generally follows similar procedures, involving the reaction of the ligand with a corresponding metal salt. researchgate.netorientjchem.org

The resulting complexes exhibit diverse coordination geometries, often octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. researchgate.netorientjchem.orgroyalliteglobal.com For example, Co(II) complexes with vic-dioxime ligands containing a 1,4-diaminobutane (B46682) moiety have been proposed to have an octahedral geometry with coordinated water molecules. researchgate.net In contrast, Zn(II) complexes with the same ligands were suggested to be tetrahedral. researchgate.net Characterization is performed using a suite of techniques including IR, UV-Vis, NMR spectroscopy, and magnetic susceptibility measurements to elucidate the structure and bonding. researchgate.netorientjchem.orgroyalliteglobal.comresearchgate.net

Schiff Base Derivatives as Multidentate Ligands

The reactivity of the amine groups in this compound and its analogs allows for the straightforward synthesis of Schiff base derivatives. These derivatives are formed by the condensation reaction of the diamine with an aldehyde or ketone. researchgate.netjmchemsci.com This process can introduce additional donor atoms and steric bulk, modifying the coordination properties of the ligand.

Schiff base ligands derived from diaminobutanols are often tetradentate, coordinating to a metal ion through two nitrogen atoms of the imine groups and two other donor atoms, typically from the aldehyde or ketone precursor (e.g., phenolic oxygen atoms). researchgate.net This leads to the formation of stable complexes with various transition metals, including Ni(II), Cu(II), and Zn(II). researchgate.net The synthesis of these complexes involves reacting the pre-formed Schiff base ligand with a metal salt. royalliteglobal.comresearchgate.net The resulting complexes have been characterized by elemental analysis, IR, electronic, and NMR spectroscopy. researchgate.net

Thermodynamic and Kinetic Aspects of Metal-Ligand Complexation

The stability of metal complexes with this compound and its analogs in solution is described by thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form at equilibrium and is quantified by the stability constant (K). gcnayanangal.com A higher stability constant indicates a more stable complex. gcnayanangal.com Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange or decomposition and is often discussed in terms of lability or inertness. gcnayanangal.com

Studies on related systems provide insights into these aspects. For example, the stability constants of Ni(II) and Pd(II) complexes with sulfonated salan-type ligands derived from 1,4-diaminobutane have been determined using pH-potentiometry, revealing excellent binding ability. nih.gov The chelate effect plays a significant role, where polydentate ligands like diaminobutanols form more thermodynamically stable complexes than a corresponding number of monodentate ligands. gcnayanangal.com The kinetics of complex formation and dissociation can be studied by various techniques, including spectrophotometry, to understand the reaction mechanisms. mdpi.com For instance, the dissociation kinetics of some Al(III) complexes have been studied by following Cu²⁺-mediated transmetallation reactions. mdpi.com

Table 3: Key Concepts in Thermodynamic and Kinetic Stability

| Concept | Description | Relevance to this compound Complexes |

|---|---|---|

| Thermodynamic Stability | Measure of the extent of complex formation at equilibrium, represented by the stability constant (K). | The polydentate nature of this compound leads to the formation of thermodynamically stable chelate complexes. |

| Kinetic Stability | Refers to the rate of ligand exchange or decomposition (lability vs. inertness). | The kinetic stability influences the suitability of these complexes for applications such as catalysis. |

| Chelate Effect | Enhanced stability of complexes with polydentate ligands compared to those with monodentate ligands. | A primary reason for the formation of stable complexes with this compound and its derivatives. |

Advanced Catalytic Applications of 3,4 Diaminobutan 2 Ol Derived Systems

Asymmetric Catalysis in Organic Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. wikipedia.org Derivatives of 3,4-diaminobutan-2-ol are effective in this field, serving as both chiral auxiliaries and as ligands for enantioselective catalysts.

Chiral Auxiliary Roles

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of this compound can be harnessed to control the formation of new stereocenters in a predictable manner. When attached to a prochiral substrate, the diaminobutan-2-ol moiety creates a diastereomeric intermediate. The steric and electronic properties of the auxiliary then guide the approach of a reagent to one of the two faces of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This strategy is particularly powerful as it can establish multiple contiguous stereocenters in a single transformation. wikipedia.org

For instance, chiral oxazolidinones, which can be synthesized from amino alcohols, are well-established chiral auxiliaries. wikipedia.org While direct examples using this compound are not extensively detailed in the provided results, the principles of using amino alcohol-derived auxiliaries, such as in alkylation and aldol (B89426) reactions, are well-documented. wikipedia.orgyork.ac.uk The stereochemical outcome in these reactions is dictated by the conformation of the enolate, which is influenced by the bulky substituent of the auxiliary, thereby directing the electrophilic attack. du.ac.in

Enantioselective Reaction Promotion

The diamine and alcohol functionalities of this compound make it an excellent scaffold for the synthesis of chiral ligands for transition metal catalysts. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction, leading to the formation of one enantiomer in excess. wikipedia.orgresearchgate.net

Enantioenriched vicinal diamines, a class to which this compound belongs, are frequently used as ligands in asymmetric synthesis. nih.gov For example, iron complexes with chiral bisquinolyldiamine ligands have been used in the asymmetric oxidative coupling of 2-naphthols to produce enantioenriched BINOL derivatives. nih.gov While this specific example does not use a this compound-derived ligand, it illustrates the principle of using chiral diamines to induce enantioselectivity in metal-catalyzed reactions. The development of new chiral ligands is a key driver in the field of enantioselective catalysis. wikipedia.org

Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. savemyexams.com This allows for high activity and selectivity under mild reaction conditions. Derivatives of this compound have been incorporated into ligands for homogeneous catalysts used in important transformations like hydrogenation and isomerization reactions.

Catalytic Hydrogenation Reactions

Catalytic hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic synthesis. tcichemicals.comlibretexts.org Homogeneous catalysts, such as those based on ruthenium, rhodium, and palladium, are often employed for this purpose. tcichemicals.commdpi.com Salan-type ligands, which are structurally related to derivatives of diamines like this compound, have been used to create water-soluble palladium and nickel complexes. nih.gov These complexes have shown catalytic activity in the hydrogenation of unsaturated alcohols. For example, a palladium complex with a sulfonated N,N'-bis(2-hydroxy-5-sulfonatobenzyl)-1,4-diaminobutane ligand was found to be a highly active and selective catalyst for the hydrogenation of oct-1-en-3-ol to octan-3-ol. nih.gov Similarly, a nickel complex with a related sulfonated salan ligand also proved to be an active and selective catalyst for the same reaction. nih.gov

The following table summarizes the performance of such catalysts in the hydrogenation of oct-1-en-3-ol.

| Catalyst System | Substrate | Product | Key Finding |

| [Pd(HSS)] | oct-1-en-3-ol | octan-3-ol | Excellent activity and high selectivity for hydrogenation. nih.gov |

| [Ni(HSS)] | oct-1-en-3-ol | octan-3-ol | Active and selective for hydrogenation. nih.gov |

HSS refers to a sulfonated salan-type ligand derived from a diamine.

Redox Isomerization Catalysis

Redox isomerization of allylic alcohols to the corresponding saturated carbonyl compounds is a valuable atom-economical transformation catalyzed by transition metal complexes. researchgate.net Several ruthenium and palladium-based homogeneous catalysts are known to be effective for this reaction. researchgate.netyork.ac.ukresearchgate.net

Complexes derived from diamine-based ligands have demonstrated significant activity in this area. For instance, water-soluble palladium complexes with sulfonated tetrahydrosalen (salan) ligands, which feature a diamine backbone, have shown outstanding activity in the redox isomerization of allylic alcohols in aqueous solutions. researchgate.net A notable example is a palladium(II)-sulfosalan complex that effectively catalyzes the redox isomerization of oct-1-en-3-ol. researchgate.net DFT calculations suggest that the reaction proceeds through a concerted transfer of a proton and a hydride from the catalyst to the allylic alcohol. researchgate.net These catalysts can perform both hydrogenation and redox isomerization simultaneously. researchgate.net

Role in Enzyme Mimicry and Biomimetic Catalysis

Enzyme mimics are synthetic molecules designed to replicate the function of natural enzymes, which catalyze biochemical reactions with high efficiency and specificity. nih.govrsc.org Biomimetic catalysis utilizes these synthetic catalysts to perform chemical transformations. nih.govrsc.org The structural and functional complexity of molecules like this compound makes them suitable candidates for constructing enzyme mimics.

Derivatives of this compound have been used to create biomimetic catalysts. For instance, a binuclear copper(II) complex of (2S)-N,N'-bis(2-pyridylmethyl)-1,4-diaminobutan-2-ol has been synthesized. nih.gov Such complexes can be designed to mimic the active sites of metalloenzymes. researchgate.netacademie-sciences.fr These synthetic catalysts have shown the ability to discriminate between epimeric glycosides, promoting the stereoselective hydrolysis of glycosidic bonds in aqueous solutions at near-neutral pH. nih.gov This finding opens up possibilities for developing functional enzyme mimics for applications such as biomass conversion and in the pharmaceutical industry. nih.gov The design of these mimics is often inspired by the structure of enzyme active sites, such as the "catalytic triad" found in serine proteases. rsc.org

Investigation of Biological Interactions and Biochemical Mechanisms Non Clinical Context

Enzymatic Substrate and Inhibitor Studies

Diamine oxidase (DAO) is a crucial enzyme in the metabolism of polyamines and histamine, playing a significant role in various physiological processes. wikipedia.orghealthline.com The interaction of specific compounds with DAO can modulate its activity, leading to potential therapeutic applications. However, a comprehensive review of the scientific literature reveals a lack of specific studies investigating the direct interaction between 3,4-Diaminobutan-2-ol and diamine oxidase enzymes. Future research is required to determine if this compound can act as a substrate, inhibitor, or modulator of DAO activity.

Mechanism-based inhibitors are compounds that are converted by the catalytic action of an enzyme into a reactive species that subsequently inactivates the enzyme. This type of inhibition is often highly specific and irreversible. There is currently no available scientific literature or research that has explored the potential of this compound to act as a mechanism-based enzyme inhibitor for any specific enzyme, including diamine oxidase.

Cellular Biochemistry and Metabolic Pathway Modulation (in vitro)

While direct studies on this compound are not available, research on structurally similar compounds provides insights into potential biochemical effects. A study on the putrescine analogue, 1,4-diamino-2-butanone (DAB), has demonstrated its ability to interfere with polyamine metabolism in Leishmania amazonensis promastigotes. nih.gov Polyamines are essential for cell growth and differentiation. weizmann.ac.il

In this study, DAB was shown to impair the proliferation of L. amazonensis in a dose-dependent manner, with an IC₅₀ of 144 µM. nih.gov This inhibition of proliferation was associated with a significant reduction in the intracellular concentration of putrescine by nearly 50%. nih.gov Furthermore, DAB was found to markedly inhibit the activity of ornithine decarboxylase, a key enzyme in the polyamine biosynthesis pathway. nih.gov The study also observed an inhibition of [³H]putrescine uptake by the parasites. nih.gov These findings suggest that compounds with a similar diamino-butane backbone could potentially modulate polyamine biosynthesis.

Table 1: Effects of 1,4-diamino-2-butanone (DAB) on Leishmania amazonensis nih.gov

| Parameter | Observation |

|---|---|

| Proliferation (IC₅₀) | 144 µM |

| Intracellular Putrescine | Reduced by nearly 50% |

| Ornithine Decarboxylase Activity | Markedly inhibited |

Investigations into the cellular effects of the putrescine analogue 1,4-diamino-2-butanone (DAB) in Leishmania amazonensis have also shed light on its potential to induce oxidative stress. The study revealed that treatment with 1 mM DAB for 3 hours led to an enhancement of lipid peroxidation, which is an indicator of oxidative damage caused by reactive oxygen species (ROS). nih.gov This effect was linked to mitochondrial damage, as assessed by transmission electron microscopy. nih.gov The loss of mitochondrial function was further supported by a diminished reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). nih.gov These results suggest that a compound like this compound, due to its structural similarities to DAB, might have the potential to induce ROS and affect mitochondrial function, though direct experimental evidence is lacking.

Antimicrobial Efficacy of Synthesized Derivatives (in vitro)

A thorough search of the scientific literature did not yield any studies on the synthesis and in vitro antimicrobial evaluation of derivatives of this compound. While research exists on the antimicrobial properties of derivatives of other heterocyclic compounds, there is no specific information available regarding the antimicrobial efficacy of compounds derived from the this compound scaffold.

Antibacterial Activity Profiles

There is currently no available scientific literature detailing the antibacterial activity of this compound against any bacterial strains. Consequently, no data tables on minimum inhibitory concentrations (MICs) or other measures of antibacterial efficacy can be provided.

Antifungal Activity Profiles

Similarly, a review of scientific databases reveals no studies investigating the antifungal properties of this compound. Research on its efficacy against fungal pathogens has not been published, and therefore, no data on its antifungal activity is available for presentation.

Antituberculosis and Antimalarial Activities

No research has been identified that evaluates the activity of this compound against Mycobacterium tuberculosis or Plasmodium species. The potential of this compound as an antituberculosis or antimalarial agent remains unexplored in the current body of scientific literature.

Antiproliferative Activity in Cell Lines (in vitro)

There are no published studies on the in vitro antiproliferative activity of this compound in any human or animal cell lines. As a result, there is no data to report regarding its potential cytotoxic or cytostatic effects on cancer or other cell lines.

Spectroscopic and Computational Characterization of 3,4 Diaminobutan 2 Ol and Its Constructs

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy would be the primary tool for determining the carbon-hydrogen framework of 3,4-Diaminobutan-2-ol.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Due to the presence of two chiral centers (at C2 and C3), all four backbone protons (H2, H3, H4a, H4b) and the two methyl protons could be chemically non-equivalent. The spectrum would hypothetically display signals corresponding to the methyl group (CH₃), the two primary amine groups (-NH₂), the hydroxyl group (-OH), and the four individual protons on the butane (B89635) backbone (CH-OH, CH-NH₂, CH₂-NH₂). The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling would lead to complex splitting patterns, providing crucial information about adjacent protons. For example, the proton at C2 would be split by the protons at C1 and C3. The amine and hydroxyl protons may appear as broad singlets and could be exchanged with D₂O to confirm their identity.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals, one for each carbon atom in the unique environments of the butane backbone (C1, C2, C3, C4). The chemical shifts would be indicative of their bonding environment: the C2 carbon bearing the hydroxyl group would be shifted downfield (approx. 60-75 ppm), while the carbons bonded to amino groups (C3, C4) would appear in the 30-50 ppm range. The terminal methyl carbon (C1) would be the most upfield signal.

Table 7.1.1: Predicted NMR Chemical Shifts for this compound This table is a theoretical prediction based on standard chemical shift ranges, as no experimental data is available.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C1-H₃ | ~1.1-1.3 | ~15-25 | Doublet |

| C2-H | ~3.5-4.0 | ~65-75 | Multiplet |

| C3-H | ~2.8-3.3 | ~50-60 | Multiplet |

| C4-H₂ | ~2.6-3.0 | ~40-50 | Multiplet |

| N3-H₂ | Variable (broad) | - | Singlet |

| N4-H₂ | Variable (broad) | - | Singlet |

| O2-H | Variable (broad) | - | Singlet |

Vibrational spectroscopy would identify the key functional groups within the molecule.

FT-IR Spectroscopy: The infrared spectrum would be dominated by strong, broad absorptions characteristic of the O-H (from the alcohol) and N-H (from the two primary amines) stretching vibrations, typically appearing in the 3200-3600 cm⁻¹ region. Other expected peaks would include C-H stretching from the alkyl backbone (2850-3000 cm⁻¹), N-H bending (scissoring) vibrations around 1600 cm⁻¹, and C-O and C-N stretching vibrations in the fingerprint region (1050-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While the O-H and N-H stretches would be present, they are typically weaker in Raman spectra. Conversely, the C-H and C-C backbone vibrations would be expected to produce strong signals, providing clear information about the aliphatic structure of the molecule.

UV-Vis Spectrophotometry: this compound lacks conjugated systems or chromophores that absorb light in the visible or near-UV range. Therefore, it would be expected to be transparent above 220 nm, showing no significant absorption bands in a standard UV-Vis spectrum.

Circular Dichroism (CD) Spectrophotometry: The molecule possesses two stereocenters (at C2 and C3), making it chiral. The four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—would each be optically active. CD spectroscopy, which measures the differential absorption of circularly polarized light, would produce a unique spectrum for each pure enantiomer. spectroscopyonline.com These spectra would be equal in magnitude but opposite in sign for a pair of enantiomers (e.g., (2R,3R) vs. (2S,3S)). A racemic mixture of any enantiomeric pair would be CD-silent.

Mass spectrometry would be used to determine the molecular weight and gain insight into the molecule's structure through fragmentation analysis. The molecular formula C₄H₁₂N₂O corresponds to a monoisotopic mass of approximately 104.0946 Da. An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 104. Common fragmentation pathways would likely include:

Alpha-cleavage adjacent to the alcohol, resulting in the loss of a methyl group ([M-15]⁺) to form a stable, resonance-stabilized cation.

Cleavage between C2 and C3.

Loss of an amino group ([M-16]⁺) or ammonia (B1221849) ([M-17]⁺).

Dehydration, leading to the loss of a water molecule ([M-18]⁺).

Table 7.1.4: Predicted Mass Spectrometry Fragments for this compound This table is a theoretical prediction, as no experimental data is available.

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 104 | [C₄H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 89 | [C₃H₉N₂O]⁺ | Loss of methyl group (•CH₃) |

| 88 | [C₄H₁₂N]⁺ | Loss of hydroxyl radical (•OH) |

| 87 | [C₄H₁₁N]⁺ | Loss of water (H₂O) |

| 60 | [C₂H₆NO]⁺ | Cleavage between C3-C4 |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage from amine |

Elemental analysis would be used to confirm the empirical formula of a synthesized sample by determining the mass percentages of its constituent elements. For this compound (C₄H₁₂N₂O), the theoretical elemental composition would be calculated as follows:

Table 7.1.5: Theoretical Elemental Composition of C₄H₁₂N₂O

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 46.13% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 11.62% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 26.91% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 15.37% |

| Total | 104.153 | 100.00% |

Theoretical and Computational Chemistry Methodologies

In the absence of experimental data, computational chemistry provides a powerful means to predict the properties of this compound.

Density Functional Theory (DFT): Methods such as DFT, using basis sets like 6-31G* or higher, would be employed to perform geometry optimization. This would calculate the most stable three-dimensional conformations of the different stereoisomers, providing bond lengths, bond angles, and dihedral angles.

Frequency Calculations: Once the geometries are optimized, vibrational frequency calculations could be performed. These calculations predict the positions of IR and Raman bands, which would aid in the interpretation of hypothetical experimental spectra.

NMR Prediction: Computational methods can also predict ¹H and ¹³C NMR chemical shifts. These predicted values, while not perfectly matching experimental results, are typically accurate enough to assist in assigning signals in an experimental spectrum.

Thermodynamic Analysis: Computational models could determine the relative electronic energies of the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers, predicting their relative thermodynamic stabilities.

These theoretical approaches would provide a comprehensive, albeit predictive, characterization of this compound, guiding future experimental work should the compound be synthesized and isolated.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. scirp.orgmdpi.com By focusing on the electron density rather than the complex multi-electron wavefunction, DFT allows for an accurate yet computationally efficient evaluation of molecular properties. scirp.orgresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its stability, electronic properties, and reactivity. mdpi.comresearchgate.net

The reactivity of a molecule can be understood through several key descriptors derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Global reactivity descriptors provide further insight into the molecule's behavior:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. researchgate.net It is calculated as half the difference between the ionization potential and electron affinity. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. researchgate.net

These parameters are crucial for predicting how this compound will interact with other reagents. The presence of both amino (-NH2) and hydroxyl (-OH) functional groups suggests multiple potential sites for electrophilic and nucleophilic attack. alfa-chemistry.com DFT calculations can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the most active sites for reaction. mdpi.com

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table is illustrative and shows the type of data generated from DFT calculations.

| Descriptor | Value (Gas Phase) | Value (Aqueous Phase) |

|---|---|---|

| EHOMO (eV) | -9.50 | -9.25 |

| ELUMO (eV) | 1.20 | 1.10 |

| Energy Gap (ΔE) (eV) | 10.70 | 10.35 |

| Chemical Potential (μ) (eV) | -4.15 | -4.08 |

| Chemical Hardness (η) (eV) | 5.35 | 5.18 |

| Global Softness (S) (eV-1) | 0.187 | 0.193 |

| Electrophilicity Index (ω) (eV) | 1.61 | 1.60 |

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of protein-ligand interactions. mdpi.comnih.gov

For a molecule like this compound or its derivatives, docking simulations can be used to assess its potential to bind to a specific enzyme or receptor. The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target protein.

Docking: A scoring algorithm places the ligand in various orientations and conformations within the protein's binding site and calculates a binding affinity or score for each pose. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.netdergipark.org.tr

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the strength of the interaction. nih.gov Further validation of docking results can be achieved using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which can provide a more accurate estimation of the binding free energy. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound Derivative against a Hypothetical Kinase This table is for illustrative purposes only.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound Derivative | -7.8 | GLU-85 | Hydrogen Bond (with -OH group) |

| ASP-145 | Hydrogen Bond (with -NH2 group) | ||

| LEU-130 | Hydrophobic Interaction |

Computational Design of Synthetic Pathways

Computer-Assisted Synthesis Design (CASD) utilizes computational tools to identify and plan viable synthetic routes for target molecules. nih.gov These approaches can accelerate the discovery of novel and efficient syntheses by systematically exploring a vast chemical reaction space. researchgate.net For a molecule like this compound, two main computational strategies can be employed.

Retrobiosynthesis: This approach involves breaking down the target molecule into simpler, commercially available precursors by applying a series of known chemical reaction rules in reverse. nih.gov This "retrosynthetic analysis" generates a tree of possible synthetic pathways. Algorithms can then rank these pathways based on criteria such as reaction yield, cost of starting materials, and step count. frontiersin.org

Optimization-Based Approaches: These methods frame pathway design as an optimization problem. They aim to identify a sequence of reactions that maximizes the production of the target compound from a given starting material within a larger metabolic network model. nih.gov This is particularly useful in synthetic biology for engineering microorganisms to produce valuable chemicals. researchgate.net

For this compound, a retrosynthetic approach might identify a key disconnection at the C-N bonds, suggesting a pathway starting from a suitable epoxide and an amine, a common method for synthesizing amino alcohols. alfa-chemistry.com Computational tools can help evaluate various precursors and reaction conditions to predict the most promising route. researchgate.net

Table 3: Example of a Computationally Generated Retrosynthetic Pathway for this compound This table illustrates a potential pathway identified through computational analysis.

| Step | Reaction Type | Precursors | Target |

|---|---|---|---|

| 1 | Retrosynthetic Disconnection (C-N bond) | This compound | 2,3-Epoxy-1-aminobutane + Ammonia |

| 2 | Retrosynthetic Disconnection (Epoxidation) | 2,3-Epoxy-1-aminobutane | 1-Amino-3-buten-2-ol |

| 3 | Retrosynthetic Disconnection (Functional Group Interconversion) | 1-Amino-3-buten-2-ol | 3-Buten-2-one |

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides insight into a static molecular structure, molecules are inherently flexible and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics. nih.gov

An MD simulation for this compound would involve solving Newton's equations of motion for the atoms of the molecule over time, yielding a trajectory that describes how the positions and velocities of the atoms evolve. Analysis of this trajectory can reveal:

Conformational Stability: By tracking metrics like the Root Mean Square Deviation (RMSD), one can assess the stability of the molecule's structure over the simulation time. nih.gov A stable system will show RMSD values fluctuating around a constant average. dergipark.org.tr

Molecular Flexibility: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule.

Solvent Interactions: The Solvent Accessible Surface Area (SASA) quantifies the part of the molecule exposed to the solvent, which is crucial for understanding solubility and interactions in a biological environment. dergipark.org.tr

These simulations are critical for understanding how this compound might change its shape upon binding to a receptor or when present in different solvent environments, providing a dynamic complement to the static picture from molecular docking. nih.govnih.gov

Table 4: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound This table presents typical metrics analyzed from an MD trajectory for illustrative purposes.

| Metric | Average Value | Interpretation |

|---|---|---|

| RMSD (Å) | 1.5 ± 0.3 | Indicates the structure is stable and does not undergo major unfolding. |

| Radius of Gyration (Rg) (Å) | 3.8 ± 0.1 | Suggests the molecule maintains a consistent, compact shape. |

| SASA (Ų) | 250 ± 15 | Represents the average surface area exposed to the solvent. |

| Intramolecular H-Bonds | 1-2 | Shows the presence of stable intramolecular hydrogen bonds contributing to its conformation. |

Q & A

Q. What safety protocols should be followed when handling 3,4-Diaminobutan-2-ol in laboratory settings?

While specific GHS hazard data for this compound is unavailable , general precautions for amino alcohols apply:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Ensure access to emergency eyewash stations and safety showers.

- Avoid skin/eye contact and inhalation of vapors, as per analogous compound guidelines .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key analytical methods include:

Q. What storage conditions are recommended for this compound?

No specific storage guidelines are provided in available data . General best practices include:

- Storing in a sealed container under inert gas (N or Ar).

- Keeping in a cool, dry, and ventilated environment to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve stereochemical uncertainties in (2R,3R)-3,4-Diaminobutan-2-ol?

Methodologies for stereochemical analysis:

Q. How should missing physicochemical data (e.g., solubility, melting point) be addressed in experimental design?

Strategies include:

Q. What experimental approaches can reconcile contradictory bioactivity data for this compound derivatives?

Mitigation strategies:

- Standardized assays : Control pH, temperature, and solvent systems across studies.

- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results.

- Orthogonal assays : Cross-validate findings using enzymatic assays and cell-based models .

Key Considerations for Researchers

- Stereochemical complexity : The (2R,3R) isomer requires rigorous chiral analysis to avoid confounding results in structure-activity studies.

- Data gaps : Proactively characterize physicochemical properties (e.g., logP, pKa) to support reproducibility.

- Safety extrapolation : Exercise caution when applying safety data from structurally similar compounds (e.g., 1-(Diethylamino)butan-2-ol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.